

An In-depth Technical Guide to 3-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1H-indol-4-ol

Cat. No.: B073386

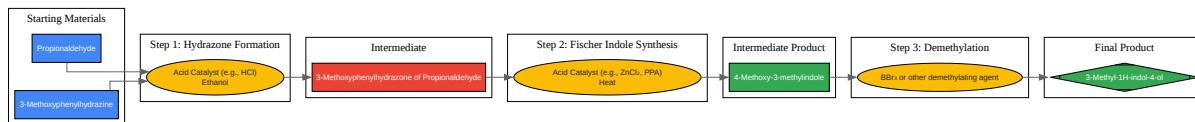
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of **3-Methyl-1H-indol-4-ol**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, provides computational predictions for further investigation, and outlines a general synthetic approach.

Core Properties and Data

3-Methyl-1H-indol-4-ol, also known as 4-hydroxy-3-methylindole, is a derivative of indole. Its fundamental properties are summarized below.


Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	--INVALID-LINK---INVALID-LINK--]
Molecular Weight	147.17 g/mol	--INVALID-LINK-- 1]
CAS Number	1125-31-1	--INVALID-LINK---INVALID-LINK--]
Appearance	Solid (predicted)	--INVALID-LINK---INVALID-LINK--]
Topological Polar Surface Area (TPSA)	36.02 Å ²	--INVALID-LINK-- 1]
Computed LogP	2.18192	--INVALID-LINK-- 1]
Hydrogen Bond Donors	2	--INVALID-LINK-- 1]
Hydrogen Bond Acceptors	1	--INVALID-LINK-- 1]
Rotatable Bonds	0	--INVALID-LINK-- 1]

Note: Experimental values for melting point, boiling point, solubility, and pKa are not readily available in the surveyed literature. The data presented is a combination of information from chemical suppliers and computational predictions.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methyl-1H-indol-4-ol** is not extensively documented in publicly available literature, a general and plausible synthetic route can be conceptualized based on established indole synthesis methodologies. The Fischer indole synthesis is a widely used and versatile method for preparing indoles.[\[2\]](#)

A potential synthetic workflow for **3-Methyl-1H-indol-4-ol** is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

[Click to download full resolution via product page](#)

A potential synthetic workflow for **3-Methyl-1H-indol-4-ol**.

General Experimental Protocol (Conceptual):

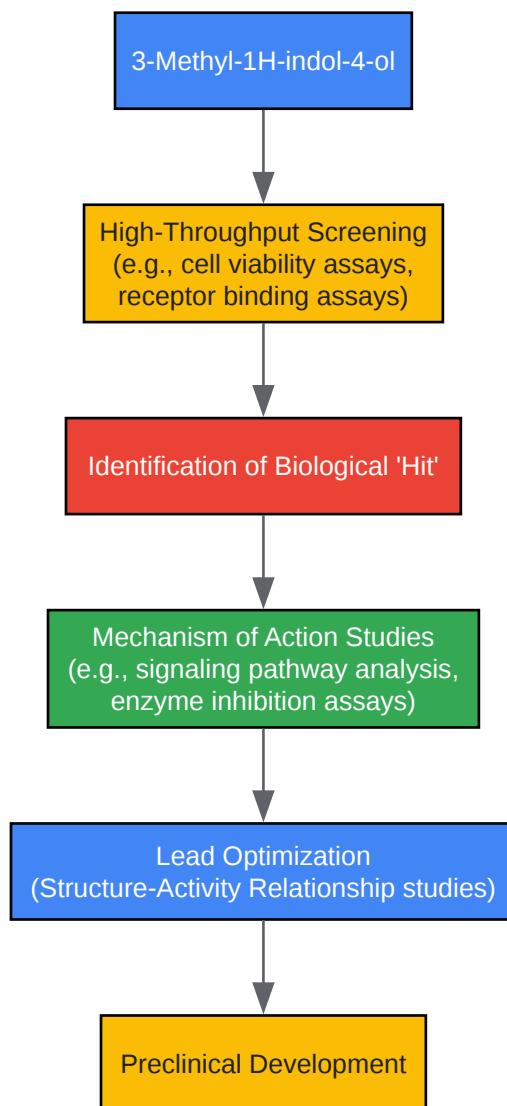
- Hydrazone Formation: 3-Methoxyphenylhydrazine is reacted with propionaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to form the corresponding hydrazone.
- Fischer Indole Synthesis: The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including zinc chloride, polyphosphoric acid (PPA), or boron trifluoride etherate. The reaction is heated to induce the [3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring, yielding 4-methoxy-3-methylindole.
- Demethylation: The final step involves the cleavage of the methyl ether to yield the desired hydroxyl group. A common reagent for this demethylation is boron tribromide (BBr₃) in a suitable solvent like dichloromethane.

Purification and Characterization:

Following the synthesis, the crude product would require purification, typically through column chromatography on silica gel. The structure and purity of the final compound should be confirmed using modern analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the positions of the methyl and hydroxyl groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H and N-H stretches.

Biological Activity and Signaling Pathways


Currently, there is a significant lack of specific data in the public domain regarding the biological activity and potential signaling pathway interactions of **3-Methyl-1H-indol-4-ol**. However, the indole scaffold is a well-established privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[\[4\]](#)

Derivatives of the closely related 4-hydroxyindole have been investigated for various therapeutic applications, including as antimitotic agents.[\[5\]](#) Furthermore, indole compounds are known to modulate various signaling pathways, including the PI3K/Akt/mTOR/NF- κ B pathway, which is crucial in cancer progression.[\[4\]](#)

Given the structural similarity to other bioactive indoles, **3-Methyl-1H-indol-4-ol** could potentially exhibit activities such as:

- Anticancer properties
- Antimicrobial effects
- Modulation of receptor signaling (e.g., serotonin, dopamine receptors)

The logical relationship for investigating the biological potential of **3-Methyl-1H-indol-4-ol** would follow a standard drug discovery workflow.

[Click to download full resolution via product page](#)

Workflow for investigating the biological activity of **3-Methyl-1H-indol-4-ol**.

Further research is required to explore the specific biological targets and pharmacological profile of this compound. Researchers and drug development professionals are encouraged to include **3-Methyl-1H-indol-4-ol** in screening libraries to uncover its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. 3-Methyl-1H-indol-4-ol | C9H9NO | CID 589774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF- κ B Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-1H-indol-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073386#3-methyl-1h-indol-4-ol-basic-properties\]](https://www.benchchem.com/product/b073386#3-methyl-1h-indol-4-ol-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com